N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

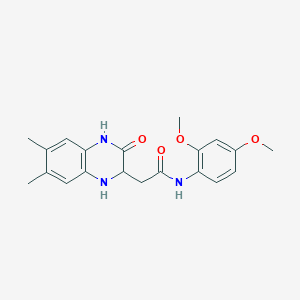

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline core fused with a tetrahydro ring system. The compound’s structure includes a 6,7-dimethyl-substituted quinoxaline moiety linked to an acetamide group, which is further substituted with a 2,4-dimethoxyphenyl ring.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-11-7-15-16(8-12(11)2)23-20(25)17(21-15)10-19(24)22-14-6-5-13(26-3)9-18(14)27-4/h5-9,17,21H,10H2,1-4H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXBKUSRVPJCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C20H23N3O4

- Molecular Weight : 369.421 g/mol

- IUPAC Name : this compound

The compound primarily targets isoforms of the casein kinase 1 (CK1) family. CK1 is involved in various cellular processes such as:

- Cell Cycle Regulation

- Transcription and Translation

- Cytoskeleton Structure

- Cell-Cell Adhesion

- Receptor-Coupled Signal Transduction

By inhibiting CK1 activity, this compound can disrupt phosphorylation events critical for these processes.

In Vitro Studies

Research has shown that this compound exhibits significant inhibitory activity against various kinases. Its effects on cell lines have been documented in studies focusing on:

- Cancer Cell Lines : The compound has demonstrated potential anti-cancer properties by inducing apoptosis in specific cancer cell lines through CK1 inhibition.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects by modulating pathways involved in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound may exhibit large interpatient variability in absorption and metabolism. Factors influencing its pharmacokinetics include genetic variations and the presence of other drugs that may alter its efficacy.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds and their implications in therapeutic contexts:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, emphasizing substituent effects, synthetic methodologies, and inferred properties.

Structural Analogues

2.1.1 Substituent Variations on the Aryl Acetamide Group

N-(4-Methoxyphenyl) Analog (CID 4248894):

This compound replaces the 2,4-dimethoxyphenyl group with a 4-methoxyphenyl substituent. The molecular formula (C₁₉H₂₁N₃O₃) and SMILES string (CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)OC) indicate reduced steric bulk compared to the target compound. The absence of a 2-methoxy group may enhance solubility due to decreased steric hindrance but reduce receptor-binding specificity .N-(2-Trifluoromethylsulfanylphenyl) Analog (RN 342615-45-6):

Substitution with a 2-(trifluoromethylsulfanyl)phenyl group introduces a strong electron-withdrawing moiety. This modification likely increases metabolic stability and lipophilicity, which could enhance blood-brain barrier penetration—a critical factor for CNS-targeting drugs. However, the trifluoromethyl group may also introduce synthetic complexity .

2.1.2 Core Heterocycle Modifications

- Quinazoline Dione Analog (N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide): Replacing the quinoxaline core with a quinazoline dione alters hydrogen-bonding capacity and electron distribution. This analog demonstrated anticonvulsant activity in preclinical studies, suggesting the quinazoline scaffold’s relevance in neurological applications .

Key Research Findings

- Substituent Position Matters: The 2-methoxy group in the target compound’s aryl ring may hinder enzymatic degradation compared to para-substituted analogs, prolonging half-life .

- Electron-Withdrawing Groups Enhance Stability: The trifluoromethylsulfanyl substituent (RN 342615-45-6) improves resistance to oxidative metabolism, a valuable trait for drug development .

- Heterocycle Choice Affects Target Engagement: Quinoxaline cores offer planar rigidity for intercalation (e.g., DNA-binding), while quinazoline diones provide hydrogen-bonding sites for enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.